N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the piperidinyl group. The final steps involve the addition of the chloro and trifluoromethyl phenyl groups under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE: shares similarities with other thiazolopyrimidine derivatives, which also exhibit diverse biological activities.
Other piperidinyl compounds: These compounds often have similar pharmacological profiles due to the presence of the piperidine ring.
Uniqueness
The uniqueness of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17ClF3N5O2S |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C19H17ClF3N5O2S/c20-12-5-4-11(19(21,22)23)8-13(12)25-14(29)9-28-10-24-16-15(17(28)30)31-18(26-16)27-6-2-1-3-7-27/h4-5,8,10H,1-3,6-7,9H2,(H,25,29) |
InChI Key |
UNFYDWUZXKAMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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